molecular formula C10H19NO3 B13284013 tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B13284013
M. Wt: 201.26 g/mol
InChI Key: BFNLOKNWCXPVKK-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate (CAS 1909327-32-7) is a high-purity chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H19NO3 and a molecular weight of 201.26, is part of a class of synthetically accessible aminohydroxy cyclopentane carboxylates that serve as key precursors for developing potent enzyme inhibitors . Structurally related analogues, particularly those featuring an aminomethyl group adjacent to the hydroxyl function on the cyclopentane ring, have demonstrated substantial research value as mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes . Recent scientific investigations have highlighted the potential of such compounds in the rational design of inhibitors for human ornithine aminotransferase (hOAT) . hOAT is a metabolic enzyme strongly activated in specific cancers, such as hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC), where it supports tumor progression by modulating proline and glutamate metabolic pathways . Inhibition of hOAT has shown promising anti-tumor activity in preclinical models, positioning this enzyme as a compelling therapeutic target . Consequently, this compound serves as a critical scaffold for researchers synthesizing and evaluating novel covalent inhibitors that can form tight-binding adducts in the enzyme's active site, thereby contributing to the development of new cancer metabolism therapies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6/h6-8,12H,4-5,11H2,1-3H3

InChI Key

BFNLOKNWCXPVKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)N

Origin of Product

United States

Preparation Methods

Esterification of Amino Acids Using Isobutylene and Acid Catalysts

A classical method for preparing tert-butyl esters of amino acids involves the reaction of the free amino acid with isobutylene in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA). This method protects the carboxyl group as the tert-butyl ester while leaving the amino group unprotected, thus simplifying downstream reactions.

Key features:

  • Reaction solvent: dichloromethane or dioxane.
  • Acid catalyst: sulfuric acid (with limitations), PTSA, or silica impregnated with sulfuric acid.
  • Reaction time: 1–8 days at room temperature.
  • Work-up: washing with bicarbonate solution, water, and brine.
  • Advantages: one-step esterification, applicable to amino acids with or without hydroxyl groups, good conversion, and scalable.

Example:

  • D-Threonine hydrochloride (100 g) reacted with isobutylene and silica impregnated with sulfuric acid in dichloromethane at room temperature for 4–5 days yielded the tert-butyl ester hydrochloride salt with minimal side products.
Parameter Condition/Value
Amino acid D-Threonine hydrochloride
Solvent Dichloromethane
Acid catalyst Silica impregnated with sulfuric acid
Isobutylene equivalents Excess (300 mL for 100 g amino acid)
Temperature Room temperature
Reaction time 4–5 days
Work-up Bicarbonate wash, water, brine
Product tert-Butyl ester hydrochloride salt

Multi-Step Synthesis via Bicyclic Intermediates and Ammonia Treatment

Another approach involves starting from bicyclic precursors such as tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate, followed by ring opening and functional group transformations to install the amino and hydroxy groups.

Typical steps:

  • Bicyclic precursor dissolved in methanol/water mixture.
  • Treatment with ammonium chloride and sodium azide at 60 °C overnight to introduce the amino group.
  • Reduction of azide to amine using palladium on activated carbon under hydrogen atmosphere.
  • Purification by flash chromatography.

This method yields this compound as a yellowish solid with high purity.

Reaction conditions and yields:

Step Conditions Yield (%) Notes
Azide introduction Methanol/water, ammonium chloride, sodium azide, 60 °C overnight - Intermediate azide formed
Azide reduction Pd/C catalyst, hydrogen atmosphere, room temperature - Conversion to amine
Purification Flash chromatography (silica gel) - Final product isolated
Overall yield From bicyclic precursor 62% Two-step combined yield

Spectroscopic data:

  • ^1H NMR (400 MHz, CDCl3): signals consistent with amino and hydroxy protons and tert-butyl ester group.

Direct Amination of Hydroxycyclopentane Carboxylate Derivatives

In some protocols, the amino group is introduced by direct amination of hydroxycyclopentane carboxylate derivatives using aqueous ammonia under reflux or elevated temperature.

Example:

  • A solution of tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate in aqueous ammonia heated at 90 °C for 4 hours yielded this compound in 96% yield.
Parameter Condition/Value
Starting material tert-Butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate
Reagent Aqueous ammonia
Temperature 90 °C
Reaction time 4 hours
Product yield 96%

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%)
Isobutylene esterification with acid catalyst One-step, scalable, applicable to hydroxyl amino acids Long reaction time (days), acid sensitivity 70–90
Bicyclic intermediate + azide route High stereoselectivity, good purity, modular Multi-step, requires hazardous azides ~62
Direct amination with aqueous ammonia High yield, simple conditions Requires specific bicyclic precursors 96

Research Results and Notes

  • The isobutylene esterification method is widely used industrially due to its simplicity and scalability but may require long reaction times and careful control of acid catalysts to avoid side reactions or incomplete esterification of hydroxyl groups.
  • The bicyclic intermediate route allows for stereocontrolled synthesis of all stereoisomers of hydroxy amino acids, including this compound, which is valuable for pharmaceutical applications.
  • Direct amination with aqueous ammonia provides a high-yielding, straightforward method but depends on the availability of suitable bicyclic precursors.
  • Purification techniques such as flash chromatography using mixtures of dichloromethane and methanol, often with triethylamine additives, are essential to isolate pure this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is a chemical compound with several applications in scientific research. It exists as a tert-butyl ester group attached to a cyclopentane ring. The molecular formula is C10H20ClNO3 and the molecular weight is 237.72 g/mol .

Scientific Research Applications

This compound is used in chemistry as an intermediate in the synthesis of more complex molecules. In biology, it can be used in studies involving enzyme interactions and metabolic pathways. It may also be used in the production of specialty chemicals and materials in industry.

Chemical Reactions

Tert-butyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride can undergo various chemical reactions:

  • Oxidation The hydroxy group can be oxidized to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction The amino group can be reduced to form an amine. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
  • Substitution The tert-butyl ester group can be substituted with other functional groups. Substitution reactions may involve reagents like alkyl halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Uniqueness

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The tert-butyl ester group may also play a role in modulating the compound’s stability and reactivity.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1909327-33-8
  • Molecular Formula: C₁₀H₂₀ClNO₃
  • Molecular Weight : 237.72 g/mol
  • Purity : ≥97% (certified under ISO standards)
  • Structural Features: This compound is a hydrochloride salt featuring a cyclopentane backbone substituted with an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a tert-butyl ester at position 1.

Applications : As a high-purity API intermediate, it is critical in pharmaceutical synthesis, particularly in constructing chiral scaffolds for drug candidates. Its hydrochloride form improves handling stability compared to free amine counterparts .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1), highlighting key structural differences and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Inferred Properties
tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride 1909327-33-8 C₁₀H₂₀ClNO₃ 237.72 Cyclopentane ring; tert-butyl ester, amino, hydroxyl groups; hydrochloride salt Enhanced stability due to tert-butyl group; polar HCl salt improves aqueous solubility
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.18 Cyclopentane ring; methyl ester and amino groups (no hydroxyl) Lower steric hindrance; methyl ester may increase volatility compared to tert-butyl
tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate 168683-02-1 C₁₁H₁₉NO₃ 213.28 Cyclopentene ring (unsaturated); hydroxymethyl and carbamate groups Unsaturation increases rigidity; carbamate offers stability under basic conditions
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate 676371-64-5 C₁₄H₂₅NO₄ 271.35 Cyclohexane ring (larger); trans-configuration; tert-butoxycarbonyl (Boc) and methyl ester Larger ring reduces ring strain; Boc group enables selective deprotection in synthesis

Sources : .

Functional Implications and Reactivity

Cyclopentane vs. In contrast, the cyclohexane analog (676371-64-5) has reduced strain, favoring conformational flexibility and stability .

Ester Groups :

  • The tert-butyl ester in the target compound provides steric protection, reducing hydrolysis rates compared to the methyl ester in 1314922-38-5. This makes the tert-butyl derivative more suitable for prolonged storage or harsh reaction conditions .

Amino and Hydroxyl Groups: The simultaneous presence of amino and hydroxyl groups in the target compound enables dual hydrogen-bonding interactions, which may enhance binding affinity in biological systems.

Salt Form :

  • The hydrochloride salt of the target compound improves crystallinity and solubility in polar solvents compared to neutral analogs like 168683-02-1, which lacks ionic character .

Biological Activity

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is a synthetic compound with significant relevance in medicinal chemistry and biological research. Its unique structure, featuring a cyclopentane ring with amino and hydroxy functional groups, suggests potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparisons with similar compounds.

The molecular formula for this compound is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of approximately 237.72 g/mol. The compound is typically presented as a white to off-white solid, soluble in various organic solvents but only slightly soluble in water .

Research indicates that this compound interacts with specific biological targets, such as enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their catalytic activity. This property is crucial for its potential use in therapeutic contexts where enzyme modulation is desired.
  • Receptor Interaction : It may also engage with various receptors, leading to altered signaling pathways that can affect cellular responses.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially aiding in conditions like neurodegeneration .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
Tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylateC11H22ClNO3251.75 g/molContains aminomethyl group
Tert-butyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylateC10H20N2O3216.28 g/molPiperidine ring structure
Rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylateC11H22ClNO3251.75 g/molDifferent stereochemistry

This table highlights how the specific functional groups and stereochemistry of this compound contribute to its distinct biological properties compared to similar compounds.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on Neuroprotection : A study published in ACS Omega demonstrated that tert-butyl 3-amino-4-hydroxycyclopentane derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic roles in neurodegenerative disorders .
  • Inflammation Model : In another study focusing on inflammation, researchers found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This underscores its potential utility as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the molecular structure of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential to resolve the stereochemistry and functional group connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies hydroxyl and amine stretches. For unambiguous stereochemical assignment, single-crystal X-ray diffraction using programs like SHELXL or WinGX is recommended. Polarimetry or chiral HPLC can assess enantiomeric purity.

Q. How can the compound be purified to achieve high enantiomeric excess?

  • Methodological Answer : Chiral column chromatography with hexane/ethyl acetate gradients (e.g., 1:1 v/v with 0.25% triethylamine to suppress silanol interactions) is effective, as demonstrated in similar tert-butyl carbamate syntheses . Recrystallization from solvents like dichloromethane/hexane mixtures can further enhance purity. Monitoring via thin-layer chromatography (TLC) with ninhydrin staining detects free amines, ensuring complete Boc-protection.

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl ester . Use explosion-proof equipment in synthesis areas to mitigate fire risks, as tert-butyl derivatives are often sensitive to heat and peroxidation . Personal protective equipment (PPE) including nitrile gloves, lab coats, and P95 respirators is mandatory to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How can epimerization at the 3-amino and 4-hydroxy positions be minimized during synthesis?

  • Methodological Answer : Employ mild, non-basic conditions (e.g., catalytic hydrogenation for deprotection instead of strong acids) to preserve stereochemistry. Steric shielding via temporary protecting groups (e.g., Fmoc for amines) reduces racemization . Reaction monitoring with in-situ IR or circular dichroism (CD) spectroscopy detects early epimerization, allowing real-time optimization.

Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. predicted models) be resolved?

  • Methodological Answer : Refine X-ray data using SHELXL’s TWIN and BASF commands to account for possible twinning or disorder . Cross-validate with density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to compare predicted and observed hydrogen-bonding networks. Neutron diffraction or low-temperature (<100 K) data collection improves resolution of hydroxyl proton positions .

Q. What computational strategies predict the cyclopentane ring’s conformational impact on reactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) model ring puckering effects on nucleophilic attack at the carbonyl group. DFT studies (B3LYP/6-31G* level) quantify strain energy and transition-state barriers for ester hydrolysis or aminolysis. PubChem’s SMILES data can parameterize force fields for accurate conformational sampling.

Q. How do competing decomposition pathways affect stability under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) at pH 1–13 identify degradation products via LC-MS. The tert-butyl ester is prone to acidic hydrolysis (pH <3), while the hydroxyl group may oxidize under basic conditions (pH >10). Stabilizers like antioxidants (e.g., BHT) or lyophilization in inert atmospheres mitigate these pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., USP <921> for solubility). Test compound batches for trace impurities (e.g., residual solvents or metal catalysts) via ICP-MS or GC-MS, as these can alter physicochemical properties . Meta-analysis of literature (e.g., Patent EP applications vs. SDS ) clarifies context-specific stability claims.

Tables for Key Data

Property Method Typical Observations Reference
Melting PointDSC128–132°C (decomposition observed >150°C)
Enantiomeric ExcessChiral HPLC (Chiralpak AD-H)98.5% ee (hexane:iPrOH 90:10, 1.0 mL/min)
Hydrolysis Half-life (pH7)LC-MS kineticst₁/₂ = 72 hours (25°C)

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